[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl thiophene-3-carboxylate
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Overview
Description
[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl thiophene-3-carboxylate is a complex organic compound that features a unique combination of benzodioxole, oxadiazole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole and thiophene intermediates, followed by the formation of the oxadiazole ring through cyclization reactions. The final step involves esterification to form the carboxylate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzodioxole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl thiophene-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can serve as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicinal chemistry, [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl thiophene-3-carboxylate is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.
Mechanism of Action
The mechanism of action of [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl thiophene-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl thiophene-2-carboxylate
- [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl furan-3-carboxylate
- [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl pyrrole-3-carboxylate
Uniqueness
Compared to similar compounds, [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl thiophene-3-carboxylate stands out due to its unique combination of functional groups. This combination enhances its reactivity and allows for a broader range of applications in various fields. The presence of the thiophene ring, in particular, contributes to its stability and electronic properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H10N2O5S |
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Molecular Weight |
330.3 g/mol |
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl thiophene-3-carboxylate |
InChI |
InChI=1S/C15H10N2O5S/c18-15(10-3-4-23-7-10)19-6-13-16-14(17-22-13)9-1-2-11-12(5-9)21-8-20-11/h1-5,7H,6,8H2 |
InChI Key |
DOBTZCTVTOUALE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)COC(=O)C4=CSC=C4 |
Origin of Product |
United States |
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